![molecular formula C15H15BrN2O4S B2955245 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864976-30-7](/img/structure/B2955245.png)
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound that is often found in various pharmaceuticals and dyes due to its interesting chemical properties . The compound also contains a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety, which is another type of heterocycle that is commonly found in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the benzo[d]thiazol-2(3H)-ylidene moiety might undergo reactions like nucleophilic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (like its melting point, boiling point, solubility, etc.) would likely be determined using various analytical techniques. These properties can provide important information about how the compound behaves under different conditions .Applications De Recherche Scientifique
Photodynamic Therapy Potential
The compound (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, a type of zinc phthalocyanine, has shown significant potential in photodynamic therapy for cancer treatment. Its properties as a photosensitizer are particularly noteworthy due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II mechanisms in photodynamic therapy, offering a novel approach to cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antiviral Properties
Thiazolides, a class of drugs that includes (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, are effective against a wide range of pathogens. They have demonstrated efficacy against bacteria, intracellular and extracellular protozoan parasites, viruses, and even proliferating mammalian cells. The thiazolide nitazoxanide, a closely related compound, is particularly noteworthy for its broad-spectrum activity, suggesting similar potential for the compound (Hemphill, Müller, & Müller, 2012).
Antiproliferative Activity
Studies on compounds related to (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide have shown promising antiproliferative activities. These activities are particularly significant against certain cancer cell lines, indicating potential applications in cancer treatment and drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Apoptosis Induction in Tumor Cells
Thiazolides, including the compound , have been found to induce apoptosis in colorectal tumor cells. This suggests a potential application in the treatment of colorectal cancer. The specific mechanism involves interactions with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is frequently overexpressed in tumors (Brockmann et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-20-5-4-18-11-3-2-10(16)8-13(11)23-15(18)17-14(19)12-9-21-6-7-22-12/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEYUYXPTUHGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

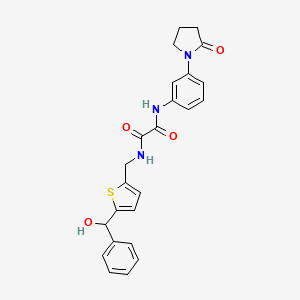
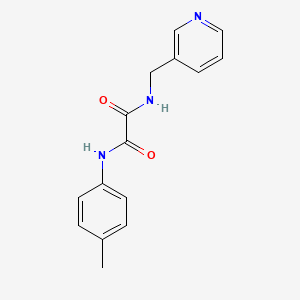
![2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2955169.png)



![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2955175.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2955177.png)
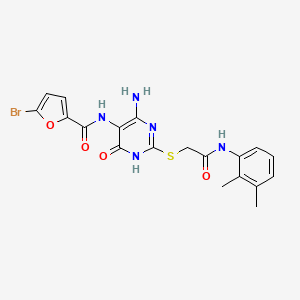

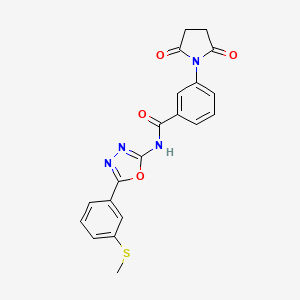
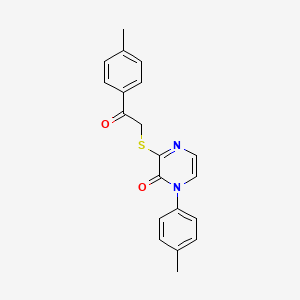
![3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2955184.png)